(8-Bromoquinolin-2-yl)methanol
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Overview
Description
(8-Bromoquinolin-2-yl)methanol: is an organic compound with the molecular formula C10H8BrNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 8th position and a hydroxymethyl group at the 2nd position of the quinoline ring makes this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Bromoquinolin-2-yl)methanol typically involves the bromination of quinoline followed by the introduction of a hydroxymethyl group. One common method is as follows:
Bromination of Quinoline: Quinoline is reacted with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce a bromine atom at the 8th position.
Introduction of Hydroxymethyl Group: The brominated quinoline is then subjected to a reaction with formaldehyde and a reducing agent such as sodium borohydride to introduce the hydroxymethyl group at the 2nd position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(8-Bromoquinolin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon and hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: (8-Bromoquinolin-2-yl)carboxylic acid.
Reduction: Quinolin-2-ylmethanol.
Substitution: (8-Methoxyquinolin-2-yl)methanol.
Scientific Research Applications
(8-Bromoquinolin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (8-Bromoquinolin-2-yl)methanol depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Quinolin-2-ylmethanol: Lacks the bromine atom at the 8th position.
(8-Chloroquinolin-2-yl)methanol: Contains a chlorine atom instead of a bromine atom at the 8th position.
(8-Methoxyquinolin-2-yl)methanol: Contains a methoxy group instead of a bromine atom at the 8th position.
Uniqueness
The presence of the bromine atom at the 8th position in (8-Bromoquinolin-2-yl)methanol imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities that differ from its analogs.
Properties
IUPAC Name |
(8-bromoquinolin-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-9-3-1-2-7-4-5-8(6-13)12-10(7)9/h1-5,13H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKTWFGWCLNZQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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